molecular formula C7H8BrNO B1528136 2-Bromo-3-methyl-5-(hydroxymethyl)pyridine CAS No. 1310416-58-0

2-Bromo-3-methyl-5-(hydroxymethyl)pyridine

Cat. No.: B1528136
CAS No.: 1310416-58-0
M. Wt: 202.05 g/mol
InChI Key: GFQSVIQMKNEXHC-UHFFFAOYSA-N
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Description

2-Bromo-3-methyl-5-(hydroxymethyl)pyridine is a brominated derivative of pyridine, a heterocyclic aromatic organic compound. This compound features a bromine atom at the second position, a methyl group at the third position, and a hydroxymethyl group at the fifth position of the pyridine ring. It is a versatile intermediate used in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methyl-5-(hydroxymethyl)pyridine typically involves the bromination of 3-methyl-5-(hydroxymethyl)pyridine. The reaction conditions include the use of bromine (Br2) in the presence of a suitable solvent, such as acetic acid, under controlled temperature and reaction time to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The process involves the careful control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity. Purification steps, such as recrystallization or column chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-methyl-5-(hydroxymethyl)pyridine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.

  • Reduction: Reduction reactions can convert the bromine atom to hydrogen, yielding 2-hydroxy-3-methyl-5-(hydroxymethyl)pyridine.

  • Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as alkyl halides or Grignard reagents are employed, often in the presence of a base like triethylamine (Et3N).

Major Products Formed:

  • Oxidation: Pyridine N-oxide derivatives.

  • Reduction: 2-hydroxy-3-methyl-5-(hydroxymethyl)pyridine.

  • Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-Bromo-3-methyl-5-(hydroxymethyl)pyridine is used in various scientific research applications, including:

  • Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of biological systems, particularly in the development of enzyme inhibitors and receptor ligands.

  • Medicine: It is utilized in the design and synthesis of new drug candidates, especially those targeting central nervous system disorders.

  • Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Bromo-5-(hydroxymethyl)pyridine: Lacks the methyl group at the third position.

  • 3-Methyl-5-(hydroxymethyl)pyridine: Lacks the bromine atom at the second position.

  • 2-Bromo-3-methylpyridine: Lacks the hydroxymethyl group at the fifth position.

Uniqueness: 2-Bromo-3-methyl-5-(hydroxymethyl)pyridine is unique due to the presence of both a bromine atom and a hydroxymethyl group on the pyridine ring, which allows for diverse chemical reactivity and applications compared to its similar counterparts.

This compound's versatility and reactivity make it a valuable tool in both research and industrial applications. Its ability to undergo various chemical transformations and its role as an intermediate in the synthesis of complex molecules highlight its importance in the field of chemistry.

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

(6-bromo-5-methylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5-2-6(4-10)3-9-7(5)8/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQSVIQMKNEXHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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